molecular formula C13H24N2O2 B1532668 [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS No. 911627-08-2

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

Cat. No.: B1532668
CAS No.: 911627-08-2
M. Wt: 240.34 g/mol
InChI Key: FXHNJYQAMCFLMU-UHFFFAOYSA-N
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Description

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Biological Activity

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the bipiperidine moiety, allows for diverse biological activities, making it a valuable candidate for drug development and biochemical research. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 340962-71-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates the activity of these targets, leading to alterations in cellular pathways and biological responses. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It interacts with various receptors, influencing neurotransmitter systems which may lead to therapeutic effects in neurological disorders.

Biological Activity Overview

The compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that derivatives of bipiperidinyl compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Neuropharmacological Effects

The bipiperidine structure is associated with enhanced bioactivity in neurological contexts. The compound has been explored for its potential role in treating conditions like anxiety and depression by modulating neurotransmitter systems .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity A study synthesized derivatives of bipiperidinyl compounds showing significant antimicrobial activity against various microorganisms .
Pharmaceutical Applications Investigated as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing drug efficacy .
Biochemical Research Used in studies examining receptor interactions and enzyme activities, providing insights into new drug targets .

Applications

The applications of this compound span several fields:

  • Pharmaceutical Development : Serves as a building block for synthesizing drugs targeting neurological conditions.
  • Biochemical Research : Utilized in enzyme-substrate interaction studies to understand complex biological pathways.
  • Material Science : Applied in creating novel polymers and materials with improved performance characteristics.

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHNJYQAMCFLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679528
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911627-08-2
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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